5-Bromo-1-methyl-1H-indazol-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-1-methylindazol-6-ol |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-3-8(12)6(9)2-5(7)4-10-11/h2-4,12H,1H3 |
InChI Key |
MQYJQVPVRSDIJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)Br)O |
Origin of Product |
United States |
The Growing Importance of Indazole Heterocycles in Modern Research
Indazole heterocycles, which are aromatic bicyclic compounds, are attracting considerable attention in both chemical and biological research. austinpublishinggroup.comnih.gov This class of compounds, characterized by a benzene (B151609) ring fused to a pyrazole (B372694) ring, is largely synthetic, as it is rarely found in nature. austinpublishinggroup.comnih.gov The unique structural features of indazoles, including their aromaticity and nitrogen-containing heterocyclic ring, make them versatile scaffolds in drug discovery and medicinal chemistry. longdom.org
Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antitumor, antimicrobial, and antiviral properties. nih.govtaylorandfrancis.com Their ability to interact with various biological targets has led to the development of several successful drugs. For instance, some indazole derivatives are used as selective serotonin (B10506) 5-HT3 receptor antagonists to prevent nausea and vomiting induced by chemotherapy. austinpublishinggroup.com Others have shown potential in treating neurodegenerative disorders, inflammatory diseases, and even parasitic infections. taylorandfrancis.comnih.gov The ongoing exploration of new synthetic routes and the diverse biological activities of indazoles underscore their significance in contemporary scientific inquiry. exlibrisgroup.com
The Structural Framework of Indazole Derivatives
The fundamental structure of an indazole consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. researchgate.net This fusion can result in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant isomer. nih.gov The versatility of the indazole scaffold lies in the ability to introduce various substituents at different positions on the bicyclic ring system.
The substitution patterns on the indazole ring are crucial in determining the compound's chemical properties and biological activity. austinpublishinggroup.com For example, N(1)- and C(3)-disubstituted indazoles have been extensively studied for their pharmacological potential. austinpublishinggroup.com The introduction of different functional groups allows for the fine-tuning of a molecule's shape, and electrostatic distribution, which are critical for enzyme and receptor recognition and binding affinity. austinpublishinggroup.com This structural diversity has enabled the development of a wide range of indazole derivatives with specific therapeutic applications. researchgate.net
Why 5 Bromo 1 Methyl 1h Indazol 6 Ol is a Focus of Academic Inquiry
Retrosynthetic Analysis and Strategic Disconnection Approaches for the Indazole Core
Retrosynthetic analysis of the indazole core reveals several strategic disconnections that form the basis for various synthetic approaches. A primary disconnection strategy involves breaking the N-N bond and a C-N bond of the pyrazole (B372694) ring. This leads back to ortho-substituted aryl precursors, such as o-aminobenzonitriles or o-halobenzonitriles, which can undergo cyclization with a nitrogen source like hydrazine. organic-chemistry.org For N-substituted indazoles, such as this compound, the N-substituent can be introduced either before or after the formation of the indazole ring. nih.gov
Another key disconnection approach is the [3+2] cycloaddition, where the indazole ring is formed from a three-atom component (like a diazo compound) and a two-atom component (like an aryne). organic-chemistry.orgacs.org This method is particularly powerful for creating substituted indazoles with high regioselectivity.
A more recent strategy involves the C-H activation/annulation of simpler starting materials. nih.gov For instance, the indazole core can be constructed by the reaction of azobenzenes with aldehydes, where the azo group directs the ortho C-H activation. acs.org This approach offers a convergent and atom-economical route to the indazole scaffold.
The retrosynthetic analysis for a specific target like this compound would also consider the strategic introduction of the bromo and hydroxyl groups. These can be incorporated into the starting materials or introduced later through regioselective functionalization of the pre-formed indazole core.
Contemporary Synthetic Routes to the 1H-Indazole Scaffold
Modern synthetic chemistry has furnished a diverse array of methods for constructing the 1H-indazole scaffold, moving beyond classical methods to more efficient and versatile strategies.
Metal-Catalyzed Cyclization and Coupling Reactions
Transition-metal catalysis has revolutionized the synthesis of indazoles, offering mild reaction conditions and broad functional group tolerance. researchgate.net
Palladium-mediated oxidative benzannulation: A notable example is the synthesis of indazoles from pyrazoles and internal alkynes. acs.orgelsevierpure.com This palladium-catalyzed reaction involves the C-H activation of the pyrazole ring and subsequent annulation with the alkyne to form the benzene (B151609) ring of the indazole. This convergent strategy allows for the creation of tetraarylindazoles, which have applications as fluorophores. acs.org The reaction of bromoethyl azoles with aryl iodides, mediated by palladium, also provides a pathway to annulated 2H-indazoles through successive C-H bond activations. nih.gov
Rhodium-catalyzed C-H activation: Rhodium catalysts have been effectively used in the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes in a formal [4+1] annulation. acs.org This process is initiated by the rhodium(III)-catalyzed addition of an azobenzene (B91143) C-H bond to the aldehyde, followed by cyclization and aromatization. acs.org Furthermore, rhodium(III)-catalyzed C-H activation/C-N bond formation, in conjunction with copper-catalyzed N-N bond formation, has been developed for the synthesis of substituted 1H-indazoles using molecular oxygen as the oxidant. nih.gov
The following table summarizes key metal-catalyzed reactions for indazole synthesis:
Table 1: Metal-Catalyzed Synthesis of Indazoles| Catalyst System | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Pyrazoles, Internal Alkynes | Tetraarylindazoles | acs.orgelsevierpure.com |
| [Cp*RhCl₂]₂/AgSbF₆ | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | nih.govacs.org |
| [Cp*RhCl₂]₂/Cu(OAc)₂/AgSbF₆ | Imidates, Nitrosobenzenes | 1H-indazoles | nih.gov |
Metal-Free Cyclization and Annulation Strategies
To address the cost and toxicity concerns associated with some metal catalysts, metal-free synthetic routes to indazoles have been developed.
A practical, metal-free synthesis of 1H-indazoles has been achieved from o-aminobenzoximes. nih.gov This method involves the selective activation of the oxime group in the presence of the amino group using methanesulfonyl chloride and triethylamine, leading to cyclization under mild conditions. nih.gov Another metal-free approach involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which is operationally simple and tolerates a broad range of functional groups. organic-chemistry.org Additionally, a direct trifluoromethylation of indazoles has been developed using sodium trifluoromethanesulfinate under metal-free conditions, mediated by tert-butyl hydroperoxide. acs.org
[3+2] Cycloaddition Processes Involving Arynes and Diazo Compounds
The [3+2] cycloaddition reaction between arynes and diazo compounds is a highly efficient and direct method for synthesizing a wide variety of substituted indazoles. organic-chemistry.orgacs.orgacs.orgnih.gov Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with diazo compounds at room temperature in the presence of a fluoride (B91410) source such as CsF or TBAF. organic-chemistry.orgacs.orgacs.org This methodology is notable for its mild reaction conditions and high yields. organic-chemistry.orgacs.org
The regioselectivity of the cycloaddition with unsymmetrical arynes is predictable and is influenced by both steric and electronic factors. organic-chemistry.org When diazo compounds containing dicarbonyl groups are used, a subsequent acyl migration can occur, leading to the selective formation of 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.orgacs.org
Electrochemical Synthesis of Indazoles
Electrochemical methods offer a sustainable and efficient alternative for the synthesis of indazoles and their derivatives. An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed to produce a variety of 1H-indazole derivatives in moderate to good yields. rsc.org This method is operationally simple and utilizes less expensive electrodes. rsc.org
Furthermore, the selective electrochemical synthesis of 1H-indazole N-oxides has been reported. researchgate.netnih.gov The outcome of the electrolysis is dependent on the cathode material. Using a reticulated vitreous carbon cathode allows for the synthesis of a wide range of 1H-indazole N-oxides, which can subsequently be deoxygenated to the corresponding 1H-indazoles using a zinc cathode. researchgate.netnih.gov This electrochemical strategy has proven effective for the late-stage functionalization of bioactive molecules. researchgate.netnih.gov An electrochemical oxo-amination of 2H-indazoles has also been established for the synthesis of indazolylindazolones. nih.gov
Regioselective Functionalization at the Indazole Core
The functionalization of the indazole core at specific positions is crucial for modulating the properties of indazole-based compounds.
Regioselective N-alkylation of the 1H-indazole scaffold is often challenging due to the presence of two reactive nitrogen atoms. nih.gov However, studies have shown that the choice of base and solvent can significantly influence the N-1/N-2 regioselectivity. For instance, using sodium hydride in tetrahydrofuran (B95107) generally favors N-1 alkylation. nih.gov The electronic and steric effects of substituents on the indazole ring also play a critical role in directing the alkylation. nih.gov
For C-H functionalization, direct arylation at the C3 position of 1H-indazole can be achieved using palladium catalysis, even in water as a solvent. mdpi.com This provides a greener alternative to traditional methods that use organic solvents at high temperatures. Regioselective C3-formylation of 2H-indazoles has been accomplished using Selectfluor under microwave-assisted conditions, with DMSO serving as the formylating agent. researchgate.netthieme-connect.de This reaction likely proceeds through a radical pathway. researchgate.net Halogenation at the C3 position, particularly bromination using N-bromosuccinimide (NBS), is a common and useful transformation that provides a handle for further cross-coupling reactions. chim.it
The following table highlights some regioselective functionalization reactions of the indazole core:
Table 2: Regioselective Functionalization of Indazoles| Reaction Type | Reagents/Catalyst | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | NaH in THF | N-1 | N-1 alkylindazoles | nih.gov |
| C3-Arylation | Pd(OAc)₂/PPh₃ in water | C-3 | C3-aryl-1H-indazoles | mdpi.com |
| C3-Formylation | Selectfluor/DMSO (microwave) | C-3 | 3-formyl-2H-indazoles | researchgate.netthieme-connect.de |
| C3-Bromination | NBS | C-3 | 3-bromoindazoles | chim.it |
An in-depth examination of the advanced synthetic methodologies and chemical transformations pertinent to this compound and its analogs reveals a landscape of sophisticated chemical strategies. These methods are crucial for accessing this and related indazole structures, which are significant motifs in medicinal chemistry.
Biological Activity and Mechanistic Characterization of 5 Bromo 1 Methyl 1h Indazol 6 Ol and Substituted Indazole Systems
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Indazole Derivatives
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in optimizing the potency and selectivity of these compounds as kinase inhibitors.
The presence and position of halogen atoms, such as bromine, can significantly influence the biological activity of indazole derivatives. In some series of indazole-based inhibitors, halogen substitution has been shown to be more potent than alkyl substitution. nih.gov For instance, a bromo-substituted derivative demonstrated better inhibitory activity compared to methyl-substituted counterparts in one study. nih.gov The substitution pattern on the indazole ring plays a critical role in the inhibitory activity against specific enzymes. For example, SAR analysis of certain 1H-indazole derivatives indicated that substituents at the 4-position and 6-position were crucial for their inhibitory effects.
The methyl group, while sometimes less potent than a halogen, can also be a key feature in the design of selective inhibitors. A series of 3-methyl-1H-indazole derivatives were designed and found to be potent and selective inhibitors of Bromodomain-containing Protein 4 (BRD4), a target in cancer therapy. nih.gov The strategic placement of methyl groups can also influence the conformational flexibility of the molecule, which in turn affects its binding to the target protein.
The hydroxyl group plays a pivotal role in the interaction of small molecules with their biological targets. Its ability to form hydrogen bonds is a key factor in receptor recognition and binding affinity. nih.gov The position and number of hydroxyl groups can significantly impact the inhibitory activity of a compound. nih.gov
Enzyme Inhibition Profiling and Kinase Selectivity
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer progression. Their efficacy is often evaluated through enzyme inhibition profiling to determine their potency and selectivity against a panel of kinases.
Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that is upregulated in various cancers. nih.govnih.gov Inhibition of TTK leads to defects in the spindle assembly checkpoint, resulting in mitotic catastrophe and cell death, making it an attractive target for cancer therapy. nih.govebi.ac.uk
Several series of indazole-based compounds have been developed as potent TTK inhibitors. For example, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives have shown significant TTK inhibitory activity. nih.gov One such derivative, CFI-400936, emerged from a screening campaign and demonstrated a potent TTK inhibition with an IC50 value of 3.6 nM. nih.govebi.ac.uk Another study identified 3-(pyrrolopyridin-2-yl)indazole derivatives as single-digit nanomolar TTK inhibitors with good oral bioavailability. nih.gov
Table 1: Indazole-Based TTK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| CFI-400936 | TTK | 3.6 | nih.govebi.ac.uk |
| 3-(pyrrolopyridin-2-yl)indazole derivative 95 | TTK | Single-digit nanomolar | nih.gov |
This table is for illustrative purposes and includes data from referenced studies.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibiting VEGFR-2 is a proven strategy in cancer treatment. nih.gov
Indazole derivatives have been successfully designed as potent VEGFR-2 inhibitors. nih.govresearchgate.net For instance, a series of indazole-pyrimidine-based derivatives were reported as VEGFR-2 inhibitors, where compounds with hydrogen bond-forming groups like sulfonamide showed enhanced activity. nih.gov In another study, a novel series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were synthesized, with one compound exhibiting a potent VEGFR-2 inhibition with an IC50 of 1.6 nM. nih.gov
Table 2: Indazole-Based VEGFR-2 Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Indazole-pyrimidine sulfonamide derivative | VEGFR-2 | 34.5 | nih.gov |
| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative W13 | VEGFR-2 | 1.6 | nih.gov |
| Indazole derivative 30 | VEGFR-2 | 1.24 | nih.gov |
This table is for illustrative purposes and includes data from referenced studies.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation in various cancers. nih.govacs.org Targeting EGFR with small molecule inhibitors is a cornerstone of therapy for certain types of non-small cell lung cancer. acs.org
Indazole-based compounds have been developed as covalent inhibitors of EGFR, particularly for drug-resistant mutants. nih.govacs.org These inhibitors are designed to form a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to irreversible inhibition. One study reported an indazole derivative with an acrylamide (B121943) moiety that was selective for EGFR mutants, with an IC50 of 462 nM against the L858R/T790M mutant. nih.gov
Table 3: Indazole-Based EGFR Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Indazole-acrylamide derivative 35a | EGFR (L858R/T790M mutant) | 462 | nih.gov |
This table is for illustrative purposes and includes data from referenced studies.
Phosphoinositide-dependent Kinase-1 (PDK1) Inhibition
Currently, there is no publicly available scientific literature that specifically details the inhibitory activity of 5-Bromo-1-methyl-1H-indazol-6-ol on Phosphoinositide-dependent Kinase-1 (PDK1). Further research is required to ascertain whether this particular compound or its close analogs interact with and modulate the activity of PDK1, a crucial kinase in the PI3K/AKT signaling pathway.
Mitogen-Activated Protein Kinase 1 (MAPK1) Inhibition
Direct studies on the inhibitory effect of this compound on Mitogen-Activated Protein Kinase 1 (MAPK1), also known as ERK2, are not found in the current body of scientific literature. However, related research on other indazole derivatives offers insights into the potential for this chemical class to interact with the MAPK pathway. For instance, a study on novel 1,3-dimethyl-6-amino-1H-indazole derivatives revealed that one compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), selectively activated extracellular signal-regulated kinases (ERK) within the MAPK pathway in FaDu hypopharyngeal carcinoma cells. nih.gov This finding, while demonstrating activation rather than inhibition, underscores that the indazole core can be functionalized to modulate MAPK signaling. nih.gov Whether the specific substitutions present in this compound would confer an inhibitory or activating role on MAPK1 remains to be experimentally determined.
AKT Kinase Activity Modulation
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in cell signaling pathways that govern cell growth, survival, and metabolism. nih.gov Its dysregulation is implicated in diseases such as cancer and diabetes. nih.gov The indazole scaffold has been successfully utilized to develop potent inhibitors of Akt.
In a notable example of chemical genetics, a 7-substituted indazole derivative based on the Abbott Labs inhibitor A-443654, named PrINZ, was synthesized. nih.gov This engineered inhibitor was designed to be selective for a mutant form of Akt (analog-sensitive Akt), allowing for the specific investigation of Akt signaling. nih.govnih.gov The design strategy focused on introducing substituents at the C7 position of the indazole ring to create steric hindrance with the gatekeeper methionine residue in the wild-type Akt, thereby ensuring selectivity for the engineered mutant. nih.gov This research highlights the adaptability of the indazole core for creating highly specific kinase inhibitors that can modulate Akt activity. nih.govnih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.gov Its overexpression in many cancers contributes to an immunosuppressive tumor microenvironment. nih.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. google.com
Substituted indazoles have been identified as promising inhibitors of IDO1. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov One compound from this series, designated as compound 35, demonstrated significant IDO1 inhibition with an IC50 value of 0.74 µM in an enzymatic assay and 1.37 µM in a cellular assay. nih.gov Furthermore, this compound was shown to decrease the expression of IDO1 induced by interferon-gamma in a concentration-dependent manner. nih.gov
The following table summarizes the inhibitory activity of selected 4,6-substituted-1H-indazole derivatives against IDO1 and TDO.
| Compound | IDO1 Enzymatic IC50 (µM) | IDO1 Cellular IC50 (µM) | TDO Enzymatic IC50 (µM) | TDO Cellular IC50 (µM) |
| 35 | 0.74 | 1.37 | 2.93 | 7.54 |
Data sourced from a study on 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. nih.gov
These findings indicate that the 1H-indazole scaffold is a viable starting point for the development of potent IDO1 inhibitors. nih.govgoogle.com
Modulation of Biological Pathways and Receptor Interactions
Glucagon (B607659) Receptor Antagonism for Metabolic Regulation
The glucagon receptor (GCGR) plays a critical role in glucose homeostasis, and its antagonism is a therapeutic strategy for managing type 2 diabetes. nih.gov The indazole structure has been explored as a scaffold for the development of potent GCGR antagonists. nih.govnih.gov
Research has led to the discovery of indazole-based β-alanine derivatives that act as potent GCGR antagonists. nih.gov These compounds have shown excellent pharmacokinetic profiles in preclinical studies. nih.gov For example, compound 13K from this series was able to significantly block the increase in blood glucose induced by a glucagon challenge in dogs when administered orally. nih.gov Another study identified a novel series of indazole and indole (B1671886) derivatives as GCGR antagonists, with several compounds demonstrating potent activity and favorable pharmacokinetic properties in rodents. nih.gov
The table below presents data for a representative indazole-based glucagon receptor antagonist.
| Compound | Species | In Vivo Model | Efficacy |
| 13K | Dog | Acute Glucagon Challenge | Significant inhibition of glucagon-mediated blood glucose increase |
Data from a study on indazole-based glucagon receptor antagonists. nih.gov
This body of work confirms that substituted indazoles are effective at antagonizing the glucagon receptor, offering a promising avenue for the development of new treatments for metabolic disorders. nih.govnih.gov
Glucokinase Activation
Glucokinase (GK) is a key enzyme in glucose metabolism, primarily expressed in the liver and pancreatic β-cells, and it functions as a glucose sensor. nih.gov Allosteric activation of glucokinase is a therapeutic approach for type 2 diabetes. nih.gov
A structure-based drug design approach led to the discovery of a novel class of 1,4-disubstituted indazoles as potent glucokinase activators (GKAs). nih.gov These compounds were found to effectively activate glucokinase in both enzymatic and cellular assays. nih.gov The lead compounds from this series demonstrated efficacy in oral glucose tolerance tests in rodent models of type 2 diabetes, highlighting their potential as oral anti-diabetic agents. nih.govsunyempire.edu The development of these indazole-based GKAs illustrates the utility of this scaffold in creating allosteric modulators of important metabolic enzymes. nih.govnih.gov
COX-2 Inhibition in Inflammatory Processes
Cyclooxygenase-2 (COX-2) is an enzyme that becomes inducible during inflammatory responses and is a key target for anti-inflammatory drugs. nih.gov A number of indazole derivatives have been investigated for their potential to selectively inhibit COX-2, which would offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
Research has shown that certain N-substituted indazolones can suppress inflammation by inhibiting prostaglandin (B15479496) cyclooxygenase activity. nih.gov In the aza)indazole series, a number of derivatives have been developed that show high affinity and selectivity for the COX-2 enzyme. nih.gov Structural modifications to these scaffolds led to the identification of compounds with significant COX-2 inhibitory activity, with some exhibiting IC50 values in the sub-micromolar range and excellent selectivity over COX-1. nih.govnih.gov For example, compound 16 in one study demonstrated an IC50 value of 0.409 µM for COX-2. nih.govresearchgate.net The design of these inhibitors often involves features like two aromatic rings connected by a heterocycle, with one ring bearing a sulfone or sulphonamide group at the para-position, a characteristic known to enhance COX-2 selectivity. mdpi.com
In vitro enzymatic assays are commonly used to screen and measure the COX activity of these compounds. nih.gov Studies have revealed that while many indazole derivatives are designed for COX-2 inhibition and show significant activity against this enzyme, they often exhibit no efficient inhibition of COX-1 at similar concentrations. nih.gov The anti-inflammatory effects of some indazoles are believed to be mediated through their interaction with and inhibition of COX-2, among other inflammatory mediators. nih.gov
| Compound | COX-2 IC50 (µM) | Selectivity vs. COX-1 | Reference |
|---|---|---|---|
| Compound 16 | 0.409 | Excellent | nih.govresearchgate.net |
| Compound 14 | ~1 | Selective | nih.gov |
| Compound 15 | up to 2 | Selective | nih.gov |
| Bipyrazole 10 | - | SI = 7.83 | nih.gov |
| Pyranopyrazole 27 | - | SI = 7.16 | nih.gov |
DNA Gyrase Interactions in Antimicrobial Contexts
Bacterial DNA gyrase, a type II topoisomerase, is a well-established and clinically validated target for antibacterial drugs. nih.gov The inhibition of this enzyme disrupts bacterial DNA replication, leading to cell death. The indazole scaffold has emerged as a promising framework for the development of novel DNA gyrase inhibitors.
Specifically, research has focused on the GyrB subunit of DNA gyrase, which offers an opportunity to overcome resistance to existing antibiotics like fluoroquinolones that target the GyrA subunit. nih.gov Structure-based drug design has guided the optimization of indazole derivatives, leading to compounds with potent enzymatic and antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Some 3-phenyl-1H-indazole derivatives have been identified as inhibitors of DNA gyrase B. mdpi.com
These novel indazole analogues have demonstrated efficacy against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov The interaction of these inhibitors with the ATP binding pocket of GyrB is crucial for their activity. This can involve the formation of hydrogen bonds with key residues like Asp81 and hydrophobic interactions within lipophilic pockets. nih.gov
Broader Spectrum Biological Research
The versatility of the indazole core has prompted extensive research into its potential across a range of therapeutic areas. nih.gov
Beyond specific COX-2 inhibition, indazole derivatives have demonstrated broader anti-inflammatory properties. N-substituted indazolones have been shown to be potent anti-inflammatory agents in animal models. nih.gov Their mechanism of action is believed to involve the blockage of pro-inflammatory cytokine release, such as TNF-alpha and IL-1, and the inhibition of lysosomal hydrolytic enzymes and 5'-lipoxygenase activities. nih.gov
Studies have shown that indazole and its derivatives can produce a significant, dose-dependent reduction in paw edema in animal models of inflammation. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to modulate multiple inflammatory mediators, including cyclooxygenases, cytokines, and reactive oxygen species. nih.gov
The indazole scaffold is a key component of several commercially available anticancer drugs, including axitinib, linifanib, and pazopanib. nih.gov This has spurred significant research into novel indazole derivatives as potential anti-tumor agents. mdpi.com These compounds have been investigated for their activity against a variety of human cancer cell lines, including ovarian, lung, chronic myeloid leukemia, prostate, and hepatoma cell lines. mdpi.comnih.govnih.gov
The anti-proliferative mechanisms of indazole derivatives are diverse. Some compounds have been shown to induce apoptosis (programmed cell death) in a dose-dependent manner and cause cell cycle arrest, often in the G2/M phase. nih.gov For instance, certain N-[6-indazolyl]arylsulfonamides exhibited significant antiproliferative activity with IC50 values in the micromolar range against A2780 ovarian carcinoma and A549 lung adenocarcinoma cell lines. nih.gov Other research has focused on 1H-indazole-3-amine derivatives, with some compounds showing promising inhibitory effects against the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net The anti-tumor activity of some indazoles is linked to their ability to inhibit enzymes crucial for the metabolism of tumor cells. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| N-[6-indazolyl]arylsulfonamides | A2780 (ovarian), A549 (lung) | Significant antiproliferative activity (IC50: 4.21-18.6 µM), apoptosis induction, G2/M cell cycle arrest | nih.gov |
| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | Promising inhibitory effect (IC50: 5.15 µM) | nih.govresearchgate.net |
| 5-bromo-1-mesyluracil (BMsU) | HeLa (cervix carcinoma) | Inhibition of DNA and RNA synthesis | nih.gov |
The indazole nucleus is a key feature in compounds with a broad spectrum of antimicrobial activity. nih.gov Research has explored their efficacy against various pathogens.
Antibacterial: As discussed in the context of DNA gyrase, indazole derivatives have shown potent activity against Gram-positive bacteria, including resistant strains. nih.govnih.gov Studies have also screened indazole derivatives against Gram-negative bacteria. nih.gov For example, a series of N-methyl-3-aryl indazoles were found to be active against bacterial strains such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli. nih.gov
Antifungal: Certain indazole derivatives have demonstrated antifungal properties. The aforementioned N-methyl-3-aryl indazoles also showed activity against the fungal strain Candida albicans. nih.gov Additionally, some 2,3-diphenyl-2H-indazole derivatives have exhibited in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com
Antiprotozoal: The anti-inflammatory response is often associated with parasitic diseases. mdpi.com This has led to the investigation of indazole derivatives as potential antiprotozoal agents. Some derivatives have shown activity against Entamoeba histolytica and Trichomonas vaginalis. mdpi.com
The structural features of indazoles have also made them candidates for antiviral research, including the development of agents against the Human Immunodeficiency Virus (HIV). nih.gov Research has shown that certain substituted indazole derivatives can be active against the replication of HIV-1 and HIV-2. researchgate.net The mechanism of action can involve the inhibition of key viral enzymes. For instance, studies have evaluated the ability of compounds to inhibit HIV-1 Reverse Transcriptase (RT) and HIV-1 Integrase (IN). nih.govnih.gov
Antioxidant Activity Studies
The antioxidant potential of the indazole scaffold has been a subject of scientific investigation, with various studies exploring how different substituents on the indazole ring influence its ability to scavenge free radicals and mitigate oxidative stress. While direct antioxidant studies on this compound are not extensively documented in publicly available research, the broader class of substituted indazoles has shown a range of antioxidant behaviors, from potent free-radical scavenging to the induction of reactive oxygen species (ROS) in specific contexts.
Research into the antioxidant properties of indazole derivatives has revealed that the nature and position of substituents play a crucial role in their activity. For instance, studies on various indazole derivatives have demonstrated their capacity to inhibit lipid peroxidation and scavenge free radicals in a concentration-dependent manner.
One study investigated the in vitro anti-inflammatory and antioxidant activities of indazole and two of its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole (B21905). nih.gov The antioxidant effects were evaluated through their ability to inhibit lipid peroxidation and scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. All tested indazoles demonstrated a concentration-dependent inhibition of DPPH activity. nih.gov Specifically, at a concentration of 200µg/ml, 6-nitroindazole exhibited the highest degree of inhibition at 72.60%, followed by indazole at 57.21%, and 5-aminoindazole at 51.21%. nih.gov These findings suggest that the electronic properties of the substituents significantly impact the antioxidant capacity of the indazole ring.
Furthermore, the study assessed the inhibition of nitrite (B80452) ion generation. nih.gov At a concentration of 1µg/ml, 6-nitroindazole again showed the highest inhibition at 69.5%, compared to 46.16% for 5-aminoindazole and 43.16% for indazole. nih.gov These results highlight the potential of substituted indazoles to interfere with the production of reactive nitrogen species.
Conversely, some indazole derivatives have been found to exhibit low antioxidant activity in certain assays. For example, a study on newly synthesized indazole analogs of curcumin (B1669340) found that while they possessed high anti-inflammatory activity, their antioxidant activity, as measured by DPPH and Ferric Reducing Antioxidant Power (FRAP) methods, was low. ugm.ac.idresearchgate.net
Interestingly, some indazole derivatives have been shown to induce ROS, which can be a mechanism for anticancer activity. rsc.org For example, one study reported that an indazole derivative increased the levels of ROS in 4T1 breast cancer cells, leading to apoptosis. rsc.org This dual role, acting as an antioxidant in some systems and a pro-oxidant in others, underscores the complexity of the biological activities of substituted indazoles.
Another indazole derivative, DY-9760e, has demonstrated antioxidant properties by inhibiting the production of both superoxide (B77818) and nitric oxide in cultured cardiomyocytes, suggesting a potential role in protecting against cardiac hypertrophy. nih.gov
The following tables summarize the findings from a study on the antioxidant activity of indazole and its derivatives:
Table 1: Effect of Indazole and its Derivatives on DPPH Scavenging Activity nih.gov
| Compound | Concentration (µg/ml) | % Inhibition |
| Indazole | 200 | 57.21% |
| 5-Aminoindazole | 200 | 51.21% |
| 6-Nitroindazole | 200 | 72.60% |
| Vitamin E (Standard) | 200 | 84.43% |
Table 2: Effect of Indazole and its Derivatives on Nitrite Ion Generation nih.gov
| Compound | Concentration (µg/ml) | % Inhibition |
| Indazole | 1 | 43.16% |
| 5-Aminoindazole | 1 | 46.16% |
| 6-Nitroindazole | 1 | 69.50% |
| Vitamin E (Standard) | 200 | 81.67% |
These studies collectively indicate that the indazole core is a versatile scaffold for developing compounds with modulated antioxidant activities. The specific antioxidant profile of this compound would likely be influenced by the electron-withdrawing nature of the bromine atom and the electron-donating effect of the hydroxyl group, in combination with the N-methylation.
Future Directions and Emerging Research Opportunities for 5 Bromo 1 Methyl 1h Indazol 6 Ol Research
Design and Synthesis of Advanced Indazole Derivatives with Enhanced Biological Specificity
The strategic design and synthesis of novel derivatives of 5-Bromo-1-methyl-1H-indazol-6-ol are paramount for enhancing biological specificity and therapeutic efficacy. Future efforts should focus on leveraging the existing functional groups as synthetic handles for diversification.
The bromine atom at the C5 position is a particularly attractive site for modification. Its presence allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a diverse range of substituents. This approach has been successfully employed in the synthesis of other indazole derivatives to modulate their biological activity. nih.gov For instance, the introduction of aromatic or heteroaromatic rings at this position could enhance interactions with biological targets.
Furthermore, the hydroxyl group at the C6 position offers another avenue for derivatization. Etherification or esterification of this group can alter the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic optimization. The methyl group at the N1 position, while seemingly simple, plays a crucial role in defining the tautomeric form of the indazole ring, which can significantly impact its biological activity. nih.gov
A recent study on 1,3-dimethyl-6-amino-1H-indazole derivatives highlighted the potential of substitutions at the C6 position. In this work, the N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7) demonstrated remarkable suppression of indoleamine 2,3-dioxygenase (IDO1) expression, a key target in cancer immunotherapy. nih.gov This underscores the importance of exploring various functionalities at different positions of the indazole core to achieve desired biological outcomes.
| Derivative | Modification | Potential Biological Target |
| 5-Aryl-1-methyl-1H-indazol-6-ol | Suzuki coupling at C5 | Kinases, GPCRs |
| 1-Methyl-6-alkoxy-5-bromo-1H-indazole | Etherification of C6-OH | Enzymes, ion channels |
| 5-Amino-1-methyl-1H-indazol-6-ol | Buchwald-Hartwig amination at C5 | Proteases, transferases |
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
To fully understand the therapeutic potential of this compound and its derivatives, a deep understanding of their mechanism of action (MoA) is essential. The integration of "omics" technologies, including genomics, proteomics, metabolomics, and lipidomics, offers a powerful approach for achieving a comprehensive, systems-level understanding of how these compounds interact with biological systems. nih.gov
A multi-omics approach can provide a more complete picture of the cellular response to a drug candidate than any single omics technology alone. nih.gov For example, proteomics can identify the direct protein targets of a compound, while metabolomics and lipidomics can reveal downstream effects on metabolic pathways. nih.gov This integrated approach can help to identify both on-target and off-target effects, providing crucial information for lead optimization and toxicity prediction.
A study investigating the MoA of an anti-tubercular fatty acid analog successfully utilized a multi-omics approach, combining proteomics, metabolomics, and lipidomics to reveal disruptions in mycolic acid biosynthesis. nih.gov A similar strategy could be employed to elucidate the MoA of this compound derivatives, providing invaluable insights for their development as therapeutics.
Development of Innovative In Vitro and Preclinical Models for Efficacy Assessment
The successful translation of promising drug candidates from the laboratory to the clinic relies on the use of relevant and predictive in vitro and preclinical models. For this compound and its derivatives, the development of innovative models that accurately recapitulate human disease is a critical future direction.
Recent advances in cell culture, including the development of three-dimensional (3D) organoids and patient-derived xenografts (PDXs), offer more physiologically relevant platforms for efficacy testing compared to traditional two-dimensional (2D) cell cultures. These models can better mimic the complex microenvironment of tumors and other diseased tissues, providing more accurate predictions of in vivo responses.
For instance, a study evaluating indazole derivatives as anti-cancer agents utilized a 4T1 mouse model to demonstrate the in vivo efficacy of a lead compound, which showed significant tumor growth suppression without obvious side effects. nih.govrsc.org The use of such well-established animal models, alongside newer, more sophisticated models, will be crucial for the preclinical evaluation of this compound derivatives.
| Model Type | Advantages | Application for Indazole Research |
| 3D Organoids | Physiologically relevant, patient-specific | High-throughput screening of derivative libraries |
| Patient-Derived Xenografts (PDXs) | Preserves tumor heterogeneity | Efficacy testing in a personalized medicine context |
| Humanized Mouse Models | Intact human immune system | Evaluation of immunomodulatory indazole derivatives |
Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. nih.govnih.gov These powerful computational tools can be applied at various stages, from target identification and lead generation to the optimization of pharmacokinetic and toxicological properties.
For the development of this compound derivatives, AI and ML algorithms can be used to:
Predict biological activity: QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the biological activity of novel indazole derivatives based on their chemical structure.
Identify potential drug targets: AI can analyze large biological datasets to identify novel protein targets for which indazole derivatives may have therapeutic potential. ijarcce.com
Optimize drug properties: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, enabling the early identification and mitigation of potential liabilities. nih.gov
De novo drug design: Generative AI models can design novel indazole-based compounds with desired biological activities and physicochemical properties. nih.gov
The use of AI and ML has the potential to significantly accelerate the discovery and optimization of new indazole-based therapeutics, reducing the time and cost associated with traditional drug development pipelines. nih.govresearchgate.net
Exploration of New Therapeutic Applications for Highly Functionalized Indazoles
The indazole scaffold is a versatile pharmacophore with a broad range of documented biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov This versatility suggests that highly functionalized indazoles, such as derivatives of this compound, may have therapeutic potential in a wide range of diseases.
Future research should focus on exploring new therapeutic applications for this class of compounds. This could involve screening libraries of this compound derivatives against a diverse panel of biological targets and disease models. For example, given the known anti-inflammatory properties of some indazoles, it would be worthwhile to investigate the potential of these compounds in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. researchgate.net
Furthermore, the structural similarity of the indazole core to purines suggests that these compounds may interact with a variety of purine-binding proteins, such as kinases and G-protein coupled receptors (GPCRs). A number of indazole-containing drugs are kinase inhibitors used in cancer therapy. rsc.org Systematic screening against panels of kinases and GPCRs could uncover novel therapeutic opportunities for this compound derivatives.
| Therapeutic Area | Rationale | Potential Targets |
| Oncology | Known anti-proliferative activity of indazoles | Kinases, IDO1, apoptosis pathways nih.govnih.govrsc.org |
| Inflammation | Documented anti-inflammatory effects of indazoles | COX-2, pro-inflammatory cytokines researchgate.net |
| Infectious Diseases | Antimicrobial properties of some indazole derivatives | Bacterial and fungal enzymes nih.gov |
| Neurological Disorders | Neuroprotective effects observed with certain indazoles | LRRK2, MAO nih.gov |
Q & A
Basic: What are the standard synthetic routes for preparing 5-Bromo-1-methyl-1H-indazol-6-ol?
Methodological Answer:
A common approach involves alkylation of the indazole scaffold. For example, methyl bromide can be introduced using a base like Cs₂CO₃ in anhydrous DMF at room temperature. This method, adapted from analogous indazole derivatives, achieves methylation at the N1 position . Key steps include:
- Dissolving the starting indazole in DMF.
- Adding methyl bromide and excess Cs₂CO₃ to drive the reaction.
- Neutralizing with HCl post-reaction, followed by extraction with ethyl acetate.
- Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane).
Yield optimization may require adjusting reaction time or solvent ratios.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For instance, the methyl group at N1 typically appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₈H₈BrN₂O: 243.9844). Bromine’s isotopic signature (1:1 ratio for M and M+2 peaks) aids identification .
- TLC : Monitor reaction progress using ethyl acetate/hexane mixtures (Rf ≈ 0.3–0.5) .
Advanced: How to resolve contradictory NMR signals in structural elucidation?
Methodological Answer:
Contradictions may arise from tautomerism, impurities, or solvent effects. Strategies include:
- Deuterated Solvent Swapping : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify exchangeable protons (e.g., hydroxyl groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in substituted indazoles) .
Advanced: How to address low crystallinity or twinning in X-ray diffraction studies?
Methodological Answer:
Use SHELXL for refinement, especially with high-resolution data or twinned crystals . Key steps:
- Data Collection : Ensure completeness (>95%) and redundancy (>4) to mitigate absorption errors.
- Twinning Analysis : Apply the Hooft parameter or BASF in SHELXL to model twin domains.
- Disorder Handling : Split occupancy for disordered methyl or hydroxyl groups.
Report R1 < 5% and wR2 < 12% for robust validation .
Advanced: How to optimize reaction yields in functionalization reactions?
Methodological Answer:
- Catalyst Screening : For click chemistry (e.g., introducing triazole groups), CuI in PEG-400/DMF mixtures enhances regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SN2 alkylation.
- Temperature Control : Microwave-assisted synthesis (e.g., 80–100°C) can reduce side reactions in multi-step protocols .
Advanced: How to analyze discrepancies between experimental and computational spectral data?
Methodological Answer:
- DFT Calculations : Compare computed (e.g., Gaussian, B3LYP/6-31G*) vs. experimental IR or NMR shifts.
- Isotope Effects : Bromine’s mass impacts vibrational modes; validate with isotopic substitution studies.
- Error Margins : Acceptable deviations for ¹³C NMR are ±3 ppm; outliers suggest conformational mismatches .
Advanced: How to mitigate bromine loss during derivatization?
Methodological Answer:
- Protecting Groups : Temporarily shield the hydroxyl group (e.g., silylation with TBSCl) to prevent elimination.
- Mild Conditions : Avoid strong bases (e.g., NaOH) in nucleophilic substitutions; use K₂CO₃ in acetone for controlled reactivity.
- Monitoring : Track bromide release via ion chromatography or AgNO₃ precipitation tests.
Advanced: How to interpret conflicting bioactivity data across structural analogs?
Methodological Answer:
- SAR Analysis : Compare substituent effects (e.g., bromine vs. chlorine at C5) on binding affinity using docking studies.
- Metabolic Stability : Assess hydroxyl group oxidation via LC-MS/MS to identify reactive metabolites.
- Orthogonal Assays : Validate enzyme inhibition with SPR and fluorescence polarization to rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
